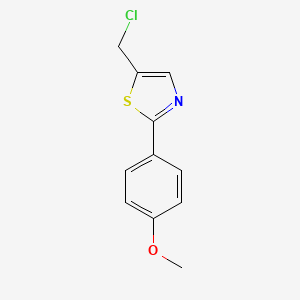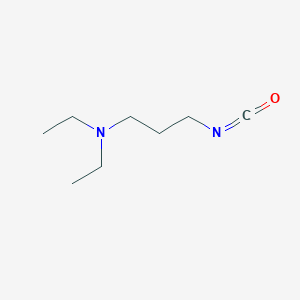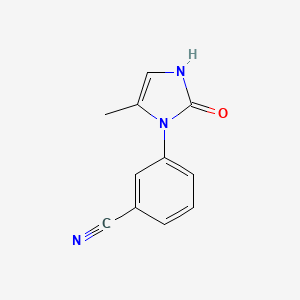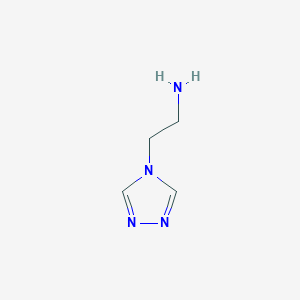![molecular formula C13H21NO2 B1453571 (2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine CAS No. 1179634-43-5](/img/structure/B1453571.png)
(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine
説明
“(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” is a chemical compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a central nitrogen atom connected to a 2,2-dimethoxyethyl group and a 4-ethylphenylmethyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not specified in the available resources .
科学的研究の応用
Organic Synthesis and Chemical Transformations
Reactions of heterocyclic compounds with nucleophiles have been studied, revealing processes like ring transformations and aminations leading to the formation of various derivatives. Such reactions underscore the utility of related compounds in synthesizing novel chemical structures, potentially offering new pathways for creating pharmaceuticals and materials (Plas et al., 2010).
Photovoltaic Applications
In the realm of materials science, certain derivatives have been applied as acceptor and cathode interfacial materials in polymer solar cells. These materials have shown to improve electron mobility and power conversion efficiency, demonstrating the potential of related compounds in enhancing the performance of organic photovoltaic devices (Lv et al., 2014).
Neuropharmacology and Medicinal Chemistry
Research into novel (Phenylalkyl)amines for investigating structure–activity relationships has led to the synthesis of compounds with varying agonistic or antagonistic effects on serotonin receptors, highlighting the potential for developing new therapeutics for neurological disorders (Trachsel, 2003).
Anticancer Agents
Carboxamide derivatives of certain compounds have been evaluated for their cytotoxic activity against various cancer cell lines. Some derivatives have shown potent inhibitory properties, suggesting their potential as leads for anticancer drug development (Deady et al., 2003).
Catalytic Transformations
In the field of catalysis, specific amines have been used in palladium-catalyzed carbonylative transformations, offering efficient methods for synthesizing valuable esters and amides from benzyl amines. Such transformations are crucial for the development of new synthetic methodologies applicable in pharmaceutical and materials chemistry (Li et al., 2018).
Anxiolytic Activity
Research into 4-Amino-2,6-dimethylnicotinic Acid Esters and Amides has explored their potential as anxiolytics. These studies contribute to the search for new therapeutic agents for anxiety disorders, showcasing the medicinal chemistry applications of related compounds (Glozman et al., 2001).
Carbon Dioxide Capture
New tertiary amines synthesized from biomass-based alcohols have been evaluated for enhanced carbon dioxide capture performance. These studies are crucial for developing environmentally friendly technologies for CO2 sequestration, highlighting the relevance of related compounds in addressing climate change (Singto et al., 2016).
Safety and Hazards
Safety data for “(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2,2-dimethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-11-5-7-12(8-6-11)9-14-10-13(15-2)16-3/h5-8,13-14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLAEWQPLUJNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)





![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)





![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)
